Cas no 61-24-5 (7-(5-amino-5-carboxyvaleramido)cephalosporanic acid)
61-24-5 structure
Product Name:7-(5-amino-5-carboxyvaleramido)cephalosporanic acid
Numéro CAS:61-24-5
Le MF:C16H21N3O8S
Mégawatts:415.418243169785
CID:505276
PubChem ID:65536
Update Time:2025-11-02
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid
- CAPHALOSPORIN C
- 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-7-(5R)-5-amino-5-carboxy-1-oxopentylamino-8-oxo-, (6R,7R)-
- 7-(D-5-Amino-5-carboxyvaleramido)-3-(hydrox-ymethyl)-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-Carboxylic acid acetate
- (7R)-3-[(Acetyloxy)methyl]-7-[[(R)-5-carboxy-5-amino-1-oxopentyl)amino]cepham-3-ene-4-carboxylic acid
- (7R)-3-[(Acetyloxy)methyl]-7-[[(R)-5-carboxy-5-amino-1-oxopentyl]amino]cepham-3-ene-4-carboxylic acid
- Aminoadipyl cephalosporin
- C00916
- (6R,7R)-3-(Acetoxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8 -oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- cefalosporin C
- Centpropazine
- Centropazine
- cephalosphorin C
- Cephalosporin
- Cephalosporin C
- cephalosporn C
- BRN 0065348
- DTXSID90960427
- EINECS 254-669-0
- cephalosporinC
- UNII-3XIY7HJT5L
- (6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cephalosporin C disodium salt
- 4-27-00-05902 (Beilstein Handbook Reference)
- NS00011597
- 61-24-5
- CHEBI:15776
- CEPHALOSPORIN C [MI]
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-8-oxo-, (6R-(6alpha,7beta(R*)))-
- 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-, (6R,7R)-
- DB03313
- 39879-21-5
- EINECS 200-501-6
- (6R,7R)-3-[(acetyloxy)methyl]-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- EINECS 234-341-3
- HOKIDJSKDBPKTQ-GLXFQSAKSA-N
- cephalosporins
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-8-oxo-, disodium salt, (6R-(6alpha,7beta(R*)))-
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(5-amino-5-carboxyvaleramido)-3-(hydroxymethyl)-8-oxo-, acetate (ester)
- Disodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((5-amino-5-carboxylato-1-oxopentyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- SDCCGSBI-0050269.P002
- Epitope ID:116208
- CHEMBL482858
- Q5063335
- NSC 757790
- NSC-757790
- CEPHALOSPORIN C [WHO-DD]
- CEFAZEDONE SODIUM SALT IMPURITY 2
- CEPHALOSPORIN-C
- 3XIY7HJT5L
- 59143-60-1
- SCHEMBL76583
- Cephalosporin C [INN:BAN]
- (6R,7R)-3-(Acetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
-
- Piscine à noyau: 1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1
- La clé Inchi: HOKIDJSKDBPKTQ-GLXFQSAKSA-N
- Sourire: S1CC(COC(C)=O)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(CCC[C@H](C(=O)O)N)=O)=O
Propriétés calculées
- Qualité précise: 415.10500
- Masse isotopique unique: 415.105
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 11
- Complexité: 737
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: _4.4
- Surface topologique des pôles: 202A^2
Propriétés expérimentales
- Dense: 1.55
- Point d'ébullition: 814.7ºC at 760 mmHg
- Point d'éclair: 446.5ºC
- Indice de réfraction: 1.639
- Le PSA: 205.12000
- Le LogP: 0.34880
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Store at recommended temperature
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083171-5mg |
Cephalosporin C |
61-24-5 | 98% | 5mg |
¥9035.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083171-25mg |
Cephalosporin C |
61-24-5 | 98% | 25mg |
¥25170.00 | 2024-05-07 |
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Littérature connexe
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
61-24-5 (7-(5-amino-5-carboxyvaleramido)cephalosporanic acid) Produits connexes
- 10206-21-0(Cefacetrile)
- 957-68-6(7-Aminocephalosporanic acid)
- 68090-55-1((6R,7S)-3-(acetyloxymethyl)-7-azaniumyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fournisseurs recommandés
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot